(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone
Description
Properties
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-13-5-2-3-6-15(13)18(22)21-11-8-14(9-12-21)23-17-16(19)7-4-10-20-17/h2-7,10,14H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLIGIPBUMKBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone typically involves multiple steps, starting with the preparation of the bromopyridine derivative. One common approach is to react 3-bromopyridine with piperidine under controlled conditions to form the piperidine derivative. Subsequent reactions with o-tolyl chloride and methanone groups are then carried out to complete the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Reagents like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone: has several scientific research applications:
Chemistry: : It serves as an intermediate in the synthesis of more complex molecules.
Biology: : It can be used to study biological pathways and interactions.
Industry: : Utilized in the production of various chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, influencing biological processes. The exact mechanism would depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, we compare it to structurally analogous methanone derivatives (Table 1).
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Effects on Bioactivity The 3-bromopyridinyloxy group in the target compound distinguishes it from analogs with 4-bromophenyl or dichlorophenoxy groups. Bromine at the pyridine 3-position may enhance π-stacking interactions in kinase binding pockets compared to para-substituted bromophenyl groups . o-Tolyl vs.
Physicochemical Properties
- The target compound’s logP (3.2) is lower than that of the triazole-containing analog (logP ~4.1), suggesting improved aqueous solubility due to the pyridinyloxy group’s polarity .
- Molecular Weight : At 385.25 g/mol, it is lighter than triazole-based analogs (e.g., 447.31 g/mol), aligning better with Lipinski’s rules for drug-likeness.
Synthetic Accessibility The target compound’s synthesis involves a nucleophilic substitution between 3-bromo-2-hydroxypyridine and 4-hydroxypiperidine, followed by coupling with o-tolyl methanone. This route is more straightforward than the multi-step click chemistry required for triazole analogs like SCHEMBL13192823 .
Reported Applications While the target compound lacks explicit biological data in public records, its analogs with 4-bromophenyl groups (e.g., SR-02000002255) show antifungal activity against Candida albicans (MIC = 8 µg/mL) . Morpholinyl-substituted methanones (e.g., MLS004256814) exhibit antibacterial effects, suggesting that the target compound’s piperidine core could be optimized for similar applications .
Biological Activity
The compound (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone , also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its structural characteristics, synthesis methods, and biological activities, supported by data tables and case studies.
Structural Characteristics
The compound features a piperidine ring substituted with a bromopyridine moiety and an o-tolyl group. Its molecular formula is with a molecular weight of approximately 372.27 g/mol. The presence of the bromine atom and the unique arrangement of functional groups contribute to its diverse biological properties.
Synthesis
The synthesis of this compound can be accomplished through several synthetic routes, typically involving:
- Formation of the Piperidine Derivative : Reaction of 3-bromopyridine with piperidine under basic conditions.
- Coupling with O-Tolyl Group : The resulting intermediate is then reacted with o-tolyl ketone to yield the final product.
This multi-step synthesis allows for the introduction of various substituents, potentially enhancing biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing bromine substituents on the pyridine ring have shown effectiveness against various bacterial strains.
| Compound | Activity | Target Bacteria |
|---|---|---|
| 3-Bromopyridine | Antimicrobial | Gram-positive and Gram-negative bacteria |
| Piperidinyl Derivatives | Antitumor | Various cancer cell lines |
| This compound | Potentially Antimicrobial | To be determined in future studies |
Case Studies
- Antibacterial Studies : A study evaluated the antibacterial activity of several piperidine derivatives, revealing that compounds with halogen substitutions exhibited enhanced efficacy against Staphylococcus aureus and Escherichia coli. The incorporation of a bromine atom was particularly noted for increasing inhibitory effects on bacterial growth .
- Antitumor Activity : Another investigation focused on the antitumor properties of piperidine derivatives. The results indicated that compounds similar to this compound displayed cytotoxic effects on cancer cell lines such as HeLa and MCF7, suggesting potential for further development as anticancer agents .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Computational studies using tools like PASS (Prediction of Activity Spectra for Substances) suggest that it may act as an inhibitor for certain kinases or enzymes related to cancer progression or bacterial resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
